molecular formula C9H18 B1173505 C.I.Acid Red 302 CAS No. 12216-99-8

C.I.Acid Red 302

Cat. No.: B1173505
CAS No.: 12216-99-8
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Description

C.I. Acid Red 302 (CAS No. pending verification) is a synthetic azo dye widely used in textile, leather, and paper industries. Azo dyes like Acid Red 302 are characterized by one or more azo bonds (-N=N-) linked to aromatic rings, which confer vivid coloration but also contribute to environmental persistence and toxicity.

Key properties inferred from analogous compounds (e.g., Acid Red 18, Acid Red 14, and Acid Red 2) include:

  • Molecular weight: Likely 400–600 g/mol (similar to Acid Red 18 and Acid Red 14).
  • Functional groups: Azo bonds, sulfonic/carboxylic acid groups.
  • Applications: Textile dyeing, pH indicators (if structurally analogous to Methyl Red, C.I. Acid Red 2) .

Properties

CAS No.

12216-99-8

Molecular Formula

C9H18

Synonyms

C.I.Acid Red 302

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Acid Red 302 with structurally related azo dyes based on available evidence:

Property C.I. Acid Red 302 C.I. Acid Red 18 C.I. Acid Red 14 C.I. Acid Red 2 (Methyl Red)
Chemical formula Not specified Not provided Not provided C₁₅H₁₅N₃O₂
Functional groups Azo, sulfonic/carboxylic acid Azo, sulfonic acid Azo, sulfonic acid Azo, carboxylic acid
pH sensitivity Likely pH-stable pH-stable (removed at pH 7) Adsorption influenced by pH pH indicator (red <4.4, yellow >6.2)
Solubility Water-soluble (acidic media) Water-soluble Water-soluble Partially soluble in organic solvents

Environmental Behavior and Adsorption

  • Adsorption kinetics :

    • Acid Red 14 follows a pseudo-second-order kinetic model in soils, with equilibrium adsorption (qₑ) values ranging from 1.2–3.5 mg/g depending on soil type .
    • Acid Red 18 achieves 99.5% color removal via electrocoagulation (EC) using iron electrodes at pH 7 and 1.2 mA/cm² .
    • Acid Red 302 likely exhibits similar adsorption trends but requires experimental validation.
  • Thermodynamics :

    • Acid Red 14 adsorption in soils (e.g., DG06) is spontaneous and physical, driven by electrostatic interactions .
    • Acid Red 18 removal via EC is energy-efficient (optimized at 45 minutes) and cost-effective with iron electrodes .

Toxicity and Environmental Impact

Parameter Acid Red 302 Acid Red 14 Acid Red 2 (Methyl Red)
Soil enzyme inhibition Not studied Inhibits soil sucrase at high concentrations; activates urease/dehydrogenase Not reported
Plant toxicity Not studied EC₅₀ for wheat root elongation: 7.78 g/L Low toxicity in standard bioassays
Aquatic toxicity Likely high (azo byproducts) High COD (59% removal via EC ) Moderate (used as pH indicator)

Removal and Treatment Efficiency

  • Electrocoagulation (EC) :
    • Acid Red 18 achieves 99.5% color removal with iron electrodes, outperforming aluminum .
    • Acid Red 302 may require similar conditions but could vary in energy consumption due to structural differences.
  • Adsorption :
    • Acid Red 14 adsorption in soils follows Freundlich isotherms, with higher affinity in DG06 soil (Kf = 2.1) than GSE17200 .

Key Research Findings and Gaps

Structural Similarities : Acid Red 302 likely shares sulfonic acid groups with Acid Red 18 and 14, but its pH sensitivity and solubility profile remain unverified.

Environmental Persistence : Azo dyes like Acid Red 302 may generate toxic aromatic amines under reductive conditions, similar to Acid Red 14 and 18 .

Treatment Optimization : EC and adsorption are effective for azo dye removal, but Acid Red 302-specific parameters (e.g., optimal pH, electrode material) need experimental validation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity of C.I. Acid Red 302 in aqueous solutions?

  • Methodological Answer: Purity analysis requires a combination of UV-Vis spectroscopy (to assess λmax absorption and detect impurities via spectral deviations) and high-performance liquid chromatography (HPLC) with a C18 column and mobile phase optimized for sulfonated dyes. Calibration curves using certified reference standards should be established to quantify purity. For reproducibility, ensure consistent solvent pH and temperature during measurements, as these factors influence dye aggregation and spectral shifts .

Q. How can researchers ensure reproducibility when synthesizing C.I. Acid Red 302?

  • Methodological Answer: Document all synthesis parameters, including reactant molar ratios (e.g., diazo coupling agent and naphthalene sulfonic acid derivatives), reaction temperature (±1°C control), pH adjustments (using buffered solutions), and purification steps (e.g., recrystallization solvents). Replicate experiments under identical conditions and cross-validate results via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural consistency. Provide raw spectral data in supplementary materials for peer review .

Q. What are the critical parameters to monitor during the synthesis of C.I. Acid Red 302 to optimize yield?

  • Methodological Answer: Key parameters include:

  • pH : Maintain acidic conditions (pH 3–5) to stabilize diazonium intermediates.
  • Temperature : Control at 0–5°C during diazotization to prevent premature decomposition.
  • Reaction Time : Monitor coupling reaction progress via thin-layer chromatography (TLC) to avoid over-reaction.
  • Post-Synthesis Analysis : Use gravimetric methods for yield calculation and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic acid group incorporation .

Advanced Research Questions

Q. What mechanisms underlie the electrochemical degradation of C.I. Acid Red 302, and how can they be experimentally validated?

  • Methodological Answer: Electrochemical degradation involves redox reactions at the electrode surface. Using a Pt rotating disk electrode (RDE), perform cyclic voltammetry (CV) to identify oxidation/reduction peaks. Couple this with UV-Vis spectroscopy to track decolorization kinetics. For mechanistic validation, analyze reaction intermediates via liquid chromatography-mass spectrometry (LC-MS) and propose pathways (e.g., cleavage of azo bonds). Control experiments with iron anodes can compare efficiency and byproduct profiles .

Q. How can conflicting data regarding the photostability of C.I. Acid Red 302 be resolved in experimental studies?

  • Methodological Answer: Standardize photostability testing by:

  • Light Source : Use calibrated xenon lamps with defined irradiance (W/m²) and wavelength ranges (e.g., 300–800 nm).
  • Sample Preparation : Ensure uniform dye concentration and solvent composition.
  • Controls : Include inert reference dyes (e.g., methylene blue) to validate light exposure consistency.
  • Data Normalization : Express degradation rates as pseudo-first-order kinetics, accounting for initial dye concentration and photon flux. Reconcile discrepancies by publishing raw spectral data and experimental metadata .

Q. In studies of C.I. Acid Red 302’s interaction with biomolecules, what experimental controls are essential to mitigate interference from solvent effects?

  • Methodological Answer:

  • Blank Solvents : Test solvent (e.g., water, DMSO) under identical conditions to isolate dye-specific effects.
  • Competitive Binding Assays : Introduce non-ionic surfactants (e.g., Tween-20) to assess hydrophobic interactions.
  • Spectroscopic Corrections : Subtract solvent background signals using dual-beam spectrophotometers.
  • Thermodynamic Controls : Measure binding constants at multiple temperatures to differentiate entropy-driven (solvent reorganization) vs. enthalpy-driven (direct interactions) processes .

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